molecular formula C18H18N2O2 B14162099 N'-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide CAS No. 5795-67-5

N'-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide

Cat. No.: B14162099
CAS No.: 5795-67-5
M. Wt: 294.3 g/mol
InChI Key: ZAHGQNWBESLRAX-UHFFFAOYSA-N
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Description

N’-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide is a complex organic compound with a unique structure that includes a naphthalene ring, a hydroxyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide typically involves the condensation of 3-hydroxynaphthalene-2-carbohydrazide with dicyclopropyl ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbohydrazide moiety can be reduced to form corresponding amines.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

N’-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-carbohydrazide: Lacks the dicyclopropylmethylidene group but shares the naphthalene and carbohydrazide moieties.

    3-Hydroxy-2-naphthoic acid: Contains the naphthalene ring and hydroxyl group but lacks the carbohydrazide moiety.

    Dicyclopropyl ketone: Contains the dicyclopropyl group but lacks the naphthalene and carbohydrazide moieties.

Uniqueness

N’-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activity. The presence of the dicyclopropylmethylidene group, in particular, may enhance its stability and interaction with molecular targets compared to similar compounds.

Properties

CAS No.

5795-67-5

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N-(dicyclopropylmethylideneamino)-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C18H18N2O2/c21-16-10-14-4-2-1-3-13(14)9-15(16)18(22)20-19-17(11-5-6-11)12-7-8-12/h1-4,9-12,21H,5-8H2,(H,20,22)

InChI Key

ZAHGQNWBESLRAX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=NNC(=O)C2=CC3=CC=CC=C3C=C2O)C4CC4

Origin of Product

United States

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